2-Bromo-3-chloro-5-cyanobenzoic acid
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Overview
Description
2-Bromo-3-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a versatile compound that has gained significant attention in various fields of research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-cyanobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-cyanobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidation states or dehalogenated products .
Scientific Research Applications
2-Bromo-3-chloro-5-cyanobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-5-cyanobenzoic acid: Similar in structure but with different substitution patterns.
2-Bromo-5-chlorobenzoic acid: Lacks the cyano group, leading to different chemical properties.
3-Bromo-5-cyanobenzoic acid: Similar but with different halogen substitution
Uniqueness
2-Bromo-3-chloro-5-cyanobenzoic acid is unique due to its specific combination of bromine, chlorine, and cyano groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H3BrClNO2 |
---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
2-bromo-3-chloro-5-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13) |
InChI Key |
FFPOCAOAUAKIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)C#N |
Origin of Product |
United States |
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